![molecular formula C21H21NO4 B274375 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid, also known as HFMA-benzoic acid, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a complex structure that makes it an interesting subject for research.
Applications De Recherche Scientifique
4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Recent studies have shown that this compound acid has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also shown potential in the treatment of inflammation and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound acid also has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain inflammatory enzymes.
Biochemical and Physiological Effects:
This compound acid has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. This compound acid has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid is its potential as a therapeutic agent in cancer and inflammation. This compound has shown promising results in preclinical studies and may have fewer side effects compared to traditional chemotherapy drugs. However, the limitations of this compound acid include its complex synthesis method, limited availability, and lack of clinical data.
Orientations Futures
There are several future directions for the research of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the compound's potential as a therapeutic agent in other diseases, such as autoimmune diseases. Further studies are also needed to fully understand the mechanism of action of this compound acid and its potential side effects.
Conclusion:
In conclusion, this compound acid is a compound with potential applications in various fields of scientific research. This compound has shown promising results in preclinical studies and may have therapeutic potential in cancer and inflammation. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound acid.
Méthodes De Synthèse
The synthesis of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid involves several steps that require expertise in organic chemistry. The first step involves the synthesis of 4-aminomethylbenzoic acid, which is then reacted with 5-(4-(1-hydroxyethyl)phenyl)-2-furaldehyde to produce the intermediate compound. The final step involves the reaction of the intermediate with hydrochloric acid to produce this compound acid. The synthesis of this compound acid is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-[[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C21H21NO4/c1-14(23)16-6-8-17(9-7-16)20-11-10-19(26-20)13-22-12-15-2-4-18(5-3-15)21(24)25/h2-11,14,22-23H,12-13H2,1H3,(H,24,25) |
Clé InChI |
BVGODZPGAUUBCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



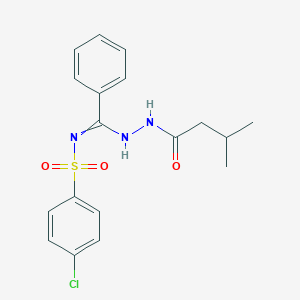

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
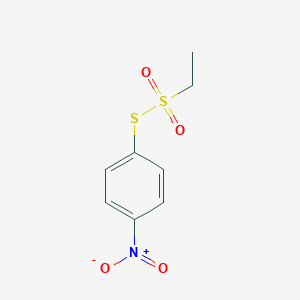
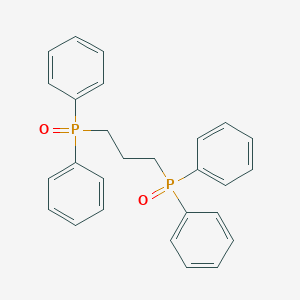
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
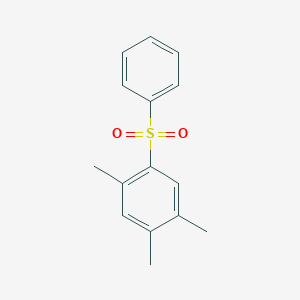
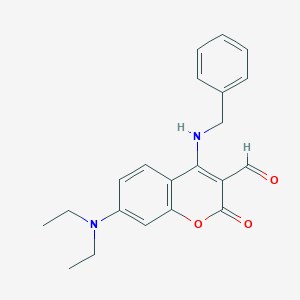
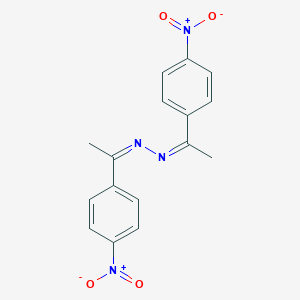
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)